4-Chloro-3-iodo-N-phenylpyridine-2-carboxamide
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Overview
Description
4-Chloro-3-iodo-N-phenylpyridine-2-carboxamide is a chemical compound with the molecular formula C12H8ClIN2O and a molecular weight of 358.562 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyridine ring, along with a phenyl group and a carboxamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-N-phenylpyridine-2-carboxamide typically involves the halogenation of pyridine derivatives. One common method involves the reaction of 4-chloropyridine with iodine in the presence of a suitable catalyst to introduce the iodine atom at the 3-position of the pyridine ring . The resulting intermediate is then reacted with phenyl isocyanate to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-N-phenylpyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-3-iodo-N-phenylpyridine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogen atoms make it a versatile intermediate for various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-N-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
3-Iodo-4-methoxy-pyridin-2-ylamine: Another pyridine derivative with potential biological activities.
Uniqueness
4-Chloro-3-iodo-N-phenylpyridine-2-carboxamide is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with a phenyl group and a carboxamide functional group. This combination of functional groups provides it with distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
206193-53-5 |
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Molecular Formula |
C12H8ClIN2O |
Molecular Weight |
358.56 g/mol |
IUPAC Name |
4-chloro-3-iodo-N-phenylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H8ClIN2O/c13-9-6-7-15-11(10(9)14)12(17)16-8-4-2-1-3-5-8/h1-7H,(H,16,17) |
InChI Key |
ZCPNOADKXXNUAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CC(=C2I)Cl |
Origin of Product |
United States |
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